Mivobulin
Overview
Description
Mivobulin is a synthetic water-soluble colchicine analog with broad antitumor activity. It competitively binds to tubulin at the colchicine-binding site and inhibits tubulin polymerization . This compound has shown potential in treating various cancers, including glioma, malignant melanoma, prostate cancer, and ovarian cancer .
Preparation Methods
Mivobulin can be synthesized through a series of chemical reactions. One method involves the reductocyclization of a precursor compound with hydrogen over Raney nickel in glacial acetic acid to afford the free base of this compound, which is then treated with 2-hydroxyethanesulfonic acid in methanol . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for research and potential therapeutic applications.
Chemical Reactions Analysis
Mivobulin undergoes several types of chemical reactions, primarily involving its interaction with tubulin. It binds to tubulin in the region that overlaps the colchicine site, inhibiting tubulin polymerization . This interaction promotes the formation of abnormal polymers and activates GTPase activity in the tubulin dimer . Common reagents and conditions used in these reactions include colchicine-binding site inhibitors and conditions that favor tubulin polymerization inhibition. The major products formed from these reactions are abnormal tubulin polymers, which lead to cell cycle arrest and apoptosis in cancer cells .
Scientific Research Applications
Mivobulin has a wide range of scientific research applications. It has been extensively studied for its antitumor activity, particularly in cancer cells that are resistant to other chemotherapeutic agents such as vincristine, cisplatin, vinblastine, navelbine, and doxorubicin . Preclinical studies have demonstrated that this compound can cross the blood-brain barrier, making it a potential candidate for treating brain tumors . Additionally, this compound has been used in research to study the mechanisms of tubulin polymerization and the effects of tubulin inhibitors on cell cycle progression and apoptosis .
Mechanism of Action
Mivobulin exerts its effects by binding to tubulin at the colchicine-binding site, inhibiting tubulin polymerization . This inhibition disrupts the formation of microtubules, which are essential for cell division. As a result, cancer cells exposed to this compound accumulate in the M phase of the cell cycle and subsequently die . The molecular targets of this compound include tubulin and the pathways involved in microtubule formation and cell cycle regulation .
Comparison with Similar Compounds
Mivobulin is similar to other tubulin inhibitors such as Verubulin, Batabulin, and Valecobulin hydrochloride . this compound is unique in its ability to cross the blood-brain barrier and its broad antitumor activity against various resistant cancer cell lines . Verubulin is a potent microtubule blocker with cytotoxic and potentially anticancer activity . Batabulin binds covalently and selectively to a subset of the β-tubulin isotypes, disrupting microtubule polymerization . Valecobulin hydrochloride is a potent inhibitor of β-tubulin polymerization . These compounds share similar mechanisms of action but differ in their specific binding sites, efficacy, and ability to overcome drug resistance.
Biological Activity
Mivobulin, a synthetic analogue of colchicine, has garnered attention in the field of oncology due to its significant biological activity as an antitumor agent. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.
This compound primarily exerts its effects by binding to the colchicine-binding site on tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which is crucial during cell division. By disrupting microtubule dynamics, this compound leads to:
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from successfully dividing.
- Apoptosis : The inhibition of microtubule formation results in increased rates of apoptosis in malignant cells, enhancing its efficacy as an anticancer agent .
Antitumor Activity
This compound has demonstrated efficacy against various cancer types, including:
- Glioma
- Melanoma
- Prostate Cancer
- Ovarian Cancer
In vitro studies indicate that this compound effectively inhibits the growth of multiple cancer cell lines and shows selectivity towards cancerous cells over normal cells, potentially leading to reduced side effects compared to traditional chemotherapeutics .
Comparative Analysis with Other Tubulin Inhibitors
This compound's structure and mechanism position it alongside other known tubulin inhibitors. The following table summarizes key characteristics of this compound compared to similar compounds:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | C19H25N5O6S | Binds to tubulin, inhibits polymerization | Synthetic analogue with improved selectivity |
Colchicine | C22H25NO6 | Binds to tubulin, inhibits polymerization | Natural product derived from plants |
Vincristine | C46H58N4O10 | Binds to tubulin, prevents mitotic spindle formation | Derived from periwinkle plant |
Paclitaxel | C47H51NO14 | Stabilizes microtubules preventing depolymerization | Derived from Pacific yew tree |
This compound's unique modifications enhance its selectivity towards cancer cells while potentially reducing toxicity compared to natural compounds like colchicine .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Preclinical Studies : Research indicates that this compound exhibits a broad spectrum of activity against multi-drug resistant tumor cell lines, showing effectiveness comparable to vincristine. In preclinical models, it demonstrated significant antitumor activity .
- Clinical Trials : A Phase II trial investigated this compound's efficacy in patients with extensive small cell lung cancer. Although the drug showed promise in preclinical settings, clinical results indicated limited biological activity in previously untreated patients .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's and Parkinson's diseases. However, these findings require further validation through rigorous research.
Properties
IUPAC Name |
ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBDOTXPQDVHIP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924135 | |
Record name | Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122332-18-7 | |
Record name | Mivobulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122332187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIVOBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U5LG549X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.